Monomer-Dimer Equilibrium Thermodynamics: CF₃SF vs. CF₃SCl—A Unique Reversible Equilibrium Quantified by Kp and ΔH
CF₃SF exists in a reversible equilibrium with its dimer CF₃SF₂SCF₃ in the liquid phase. This equilibrium is unusual because it involves two different bonds (S–F and S–S). The equilibrium constant Kp(298) = 1.3 × 10³ atm and dissociation enthalpy ΔH°₂₉₈ = 42.5 kJ/mol were determined by IR and mass spectroscopic measurements [1]. The dimer CF₃SF₂SCF₃ exhibits a dissociation half-life of ca. 2 h at 298 K, while the decomposition half-life of CF₃SF monomer (to CF₃SF₃ and CF₃SSCF₃) at p ≈ 13 mbar is approximately 1 year [1]. In contrast, CF₃SCl does not exhibit any monomer-dimer equilibrium, and CF₃SO₂F exists solely as a monomer [2].
| Evidence Dimension | Monomer-dimer equilibrium thermodynamics and kinetics |
|---|---|
| Target Compound Data | Kp(298) = 1.3 × 10³ atm; ΔH°₂₉₈ = 42.5 kJ/mol; monomer decomposition t₁/₂ ≈ 1 year; dimer dissociation t₁/₂ ≈ 2 h |
| Comparator Or Baseline | CF₃SCl: no monomer-dimer equilibrium observed; CF₃SO₂F: no dimerization; CF₂ClSF: undergoes spontaneous irreversible decomposition |
| Quantified Difference | CF₃SF is the only perhalomethanesulfenyl halide exhibiting a well-characterized, reversible monomer-dimer equilibrium; Kp indicates predominantly dimeric form at ambient pressure; dissociation enthalpy 42.5 kJ/mol defines thermal sensitivity |
| Conditions | IR and mass spectroscopic measurements at 298 K, p ≈ 13 mbar; liquid-phase equilibrium; achievement of equilibrium comparatively slow at −30 to 30 °C |
Why This Matters
The equilibrium directly determines the effective concentration of reactive CF₃SF monomer in solution; procurement specifications must account for dimer content, and synthetic protocols require temperature control to manage monomer availability—factors irrelevant to non-equilibrating reagents like CF₃SCl.
- [1] Gombler, W.; Haas, A.; Willner, H. Chalkogenfluoride in niedrigen Oxydationsstufen. V. Die ungewöhnlichen chemischen Gleichgewichte F₃SSF ⇌ 2SF₂ und CF₃SF₂SCF₃ ⇌ 2 CF₃SF. Z. Anorg. Allg. Chem. 1980, 469, 135–144. DOI: 10.1002/zaac.19804690117 View Source
- [2] Haas, A.; Hellwig, V. Preparation and Reactions of Perfluorohalogenoorganosulfenyl Halides. Adv. Inorg. Chem. Radiochem. 1976, 19, 1–72. DOI: 10.1016/S0065-2792(08)60029-1 View Source
